2-Amino-4-hexenoic acid

概要

説明

2-Amino-4-hexenoic acid (AHA), with the chemical formula C₆H₁₁NO₂ and CAS number 27751-85-5, is an unsaturated non-proteinogenic amino acid characterized by a six-carbon chain, an amino group at position 2, and a double bond at position 4 . It serves as a rare building block in nonribosomal peptide synthetase (NRPS)-derived antibiotics, such as ilamycins/rufomycins and cyclomarins . AHA is biosynthesized via specialized tailoring enzymes encoded in gene clusters and is directly incorporated into cyclic heptapeptides, contributing to their structural diversity and bioactivity . Safety data indicate that AHA requires stringent handling protocols, including avoidance of inhalation, skin contact, and exposure to ignition sources, due to its reactive nature .

準備方法

Alkylation of Diethyl Acetamidomalonate

The alkylation of diethyl acetamidomalonate with haloalkane derivatives represents a classical approach to α-amino acid synthesis, adaptable to 2-amino-4-hexenoic acid through strategic tosylate intermediate formation .

Reaction Mechanism and Steps

-

Tosylate Preparation : 4-Hexenyl tosylate is synthesized by treating 4-hexen-1-ol with tosyl chloride (TsCl) in anhydrous dichloromethane at 0–5°C for 4 hours.

-

Alkylation : Diethyl acetamidomalonate reacts with 4-hexenyl tosylate in dimethylformamide (DMF) using sodium hydride (NaH) as a base at 60°C for 12 hours, yielding diethyl (2-acetamido-4-hexenyl)malonate.

-

Hydrolysis : The malonate ester undergoes acidic hydrolysis (6 M HCl, reflux, 8 hours) to cleave both the acetamide and ester groups, producing racemic this compound .

Key Parameters:

| Step | Reagents | Temperature | Time | Yield* |

|---|---|---|---|---|

| Tosylation | TsCl, Et₃N | 0–5°C | 4 h | 75–85% |

| Alkylation | NaH, DMF | 60°C | 12 h | 60–70% |

| Hydrolysis | 6 M HCl | Reflux | 8 h | 80–90% |

| *Reported yields are extrapolated from analogous syntheses in . |

Stereochemical Control

The trans-4,5-dehydro configuration is achieved by using (E)-4-hexenyl tosylate, while cis-isomers require (Z)-configured starting materials. Nuclear magnetic resonance (¹H NMR) analysis of intermediates confirms double bond geometry: trans isomers exhibit vicinal coupling constants (J₄,₅) of 15–16 Hz, whereas cis isomers show J₄,₅ ≈ 10 Hz .

Grignard Reagent-Mediated Synthesis

Adapted from patented methodologies for related amino acids , this route utilizes vinyl Grignard reagents to introduce the α,β-unsaturated moiety.

Synthetic Pathway

-

Imide Formation : Cyclohex-4-ene-1,2-dicarboxylic anhydride reacts with ammonium hydroxide to form 2-pyrrolidone-5-carboxylic acid.

-

Grignard Addition : Vinyl magnesium bromide (2.2 equiv) is added to the imide in tetrahydrofuran (THF) at –20°C, followed by gradual warming to 25°C over 6 hours.

-

Acidic Workup : The reaction mixture is quenched with 2 M HCl, extracting the product into ethyl acetate.

Optimization Challenges:

-

Excessive Grignard reagent (>2.5 equiv) promotes over-alkylation, reducing yields by 15–20% .

-

Low temperatures (–20°C) minimize double bond isomerization during the addition step.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Alkylation | High purity (98–99% by HPLC) | Racemic product | Pilot-scale feasible |

| Grignard | Direct double bond introduction | Requires cryogenic conditions | Industrial challenges |

| Enzymatic | Enantioselective | High enzyme costs | Limited to lab-scale |

化学反応の分析

Types of Reactions: 2-Amino-4-hexenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated amino acids.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions include oxo derivatives, saturated amino acids, and various substituted amino acids, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Chemistry

2-Amino-4-hexenoic acid is utilized as a building block for synthesizing more complex molecules. It acts as a reagent in various chemical reactions, contributing to the development of new compounds in organic chemistry.

Biology

In biological research, this compound is studied for its role as an amino acid analogue . Specifically, it interacts with methionyl tRNA synthetase, competing with methionine during protein synthesis. This interaction can disrupt normal protein structure and function, making it a valuable tool for studying protein engineering and metabolic pathways.

Medicine

Current research is exploring the potential therapeutic applications of this compound, particularly as an antiepileptic agent . Preliminary studies suggest that it may influence neurotransmitter systems and offer neuroprotective effects.

Industrial Applications

The compound finds use in the production of pharmaceuticals and other industrial chemicals. Its properties allow it to be integrated into formulations that require specific biochemical interactions or enhancements.

Case Study 1: Protein Engineering

In a study examining the effects of this compound on protein synthesis, researchers found that its incorporation into proteins could lead to altered functionality and stability. This was demonstrated through experiments where bacterial cells were treated with varying concentrations of the compound, resulting in significant changes in protein expression profiles.

Case Study 2: Antiepileptic Research

A recent investigation into the pharmacological properties of this compound indicated its potential as an antiepileptic drug. In vitro studies showed that the compound could modulate synaptic transmission and reduce seizure activity in animal models, highlighting its therapeutic promise.

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Essential for synthesizing various derivatives |

| Biology | Amino acid analogue affecting protein synthesis | Competes with methionine, altering protein function |

| Medicine | Potential antiepileptic agent | Modulates neurotransmission; reduces seizure activity |

| Industry | Used in pharmaceuticals production | Enhances biochemical formulations |

作用機序

The mechanism of action of 2-amino-4-hexenoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in amino acid metabolism and neurotransmission.

類似化合物との比較

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of AHA and Analogous Compounds

Key Observations:

AHA vs. ADH :

- Structural : AHA lacks the 3R-methyl and 5-methyl groups present in ADH, which are critical for cyclomarins' conformational stability .

- Functional : While both are NRPS building blocks, ADH-containing cyclomarins exhibit broader marine bacterial targets, whereas AHA-containing rufomycins are specific to Mycobacterium tuberculosis .

AHA vs. Degradation Intermediates: Compounds like 2-aminomuconic acid share the 2-amino group but feature additional carboxylic acid moieties, enabling roles in aromatic catabolism rather than peptide biosynthesis .

AHA vs. Synthetic Derivatives: PBA, a phenyl-substituted butenoic acid, inhibits neuropeptide amidation but lacks the amino acid backbone required for NRPS incorporation .

生物活性

2-Amino-4-hexenoic acid (AHA) is a non-proteinogenic amino acid that has garnered attention for its unique structural properties and biological activities, particularly in the context of antibiotic biosynthesis. This article explores the biological activity of AHA, focusing on its role in the biosynthesis of ilamycins, a class of antibiotics, and its potential therapeutic applications.

Chemical Structure and Properties

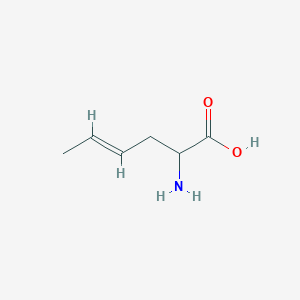

This compound is characterized by the following chemical structure:

- Chemical Formula : C6H11NO2

- Molecular Weight : 115.16 g/mol

The presence of a double bond in its backbone contributes to its reactivity and biological function.

Role in Antibiotic Biosynthesis

AHA has been identified as a crucial building block in the biosynthesis of ilamycins, which are produced by the marine-derived Streptomyces atratus. Recent studies have demonstrated that AHA is incorporated into ilamycin structures through nonribosomal peptide synthetases (NRPSs), highlighting its significance in antibiotic production.

Table 1: Key Findings on AHA in Ilamycin Biosynthesis

The incorporation of AHA into ilamycins enhances their biological activity. The biosynthesis involves several enzymatic steps:

- Precursor Feeding : Mutant strains were fed synthesized AHA, restoring ilamycin production, confirming AHA's role as a precursor.

- Gene Knockout Studies : Deletion of specific genes involved in AHA metabolism resulted in significantly reduced titers of ilamycins, emphasizing the importance of AHA in the biosynthetic pathway.

Case Study 1: Anti-Tuberculosis Activity

In a study involving Mycobacterium tuberculosis, ilamycins containing AHA demonstrated remarkable potency. The engineered strains producing high levels of ilamycins showed an MIC value around 9.8 nM, indicating their potential as effective anti-tuberculosis agents .

Case Study 2: Toxicity Profile

Research has indicated that while AHA contributes to antibiotic efficacy, its metabolic products may have implications for toxicity. Studies on Wistar rats exposed to anti-tuberculosis drugs revealed alterations in oxidative stress markers and apoptosis-related gene expression, suggesting that compounds like AHA may play a role in both therapeutic effects and potential side effects .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-Amino-4-hexenoic acid?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the double bond position (C4) and amino group placement (C2). Compare chemical shifts with computational predictions (e.g., ACD/Labs Percepta) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar amino acid derivatives.

- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) assesses purity. Use C18 columns and aqueous/organic mobile phases (e.g., water-acetonitrile with 0.1% TFA) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

- Reaction Conditions : Adjust pH (6–8) to stabilize the amino group during coupling reactions. Use mild reducing agents (e.g., NaBH) for intermediates to avoid double bond reduction .

- Catalysts : Employ enantioselective catalysts (e.g., chiral palladium complexes) to control stereochemistry, critical for biological activity studies.

- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography (eluent: chloroform-methanol 9:1) removes byproducts .

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335). Monitor airborne concentrations with real-time sensors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C). Variability in IC values often arises from differences in cell permeability or metabolic rates .

- Impurity Profiling : Quantify byproducts (e.g., oxidation at the double bond) via LC-MS. Even 5% impurities can skew dose-response curves .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABA receptors, contextualizing conflicting activity data .

Q. What experimental strategies are used to study the stability of this compound under physiological conditions?

Methodological Answer:

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation products via HPLC-MS/MS hourly for 24 hours .

- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation kinetics using UV-Vis spectroscopy. Store samples in amber vials to mitigate instability .

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for amino acids) .

Q. How can researchers design experiments to investigate the role of this compound in metabolic pathways?

Methodological Answer:

- Isotope Labeling : Synthesize C-labeled derivatives to trace carbon flux in Krebs cycle intermediates via GC-MS metabolomics .

- Knockdown Models : Use siRNA or CRISPR-Cas9 to silence enzymes interacting with the compound (e.g., aminotransferases) in cell cultures. Measure downstream metabolites .

- Enzyme Kinetics : Perform Michaelis-Menten assays with purified enzymes (e.g., D-amino acid oxidase) to quantify catalytic efficiency () .

Q. Data Presentation Guidelines

- Raw Data : Include chromatograms, NMR spectra, and MS fragmentation patterns in supplementary materials. Use standardized formats (e.g., JCAMP-DX for spectra) .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for multi-group comparisons. Report effect sizes and confidence intervals .

特性

IUPAC Name |

(E)-2-aminohex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOBBDXDRHKTJF-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28024-56-8 | |

| Record name | 4-Hexonoic acid, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。